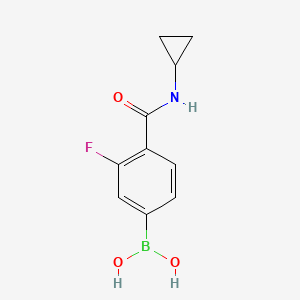

Ácido (4-(ciclopropilcarbamoil)-3-fluorofenil)borónico

Descripción general

Descripción

N-Cyclopropyl 4-borono-2-fluorobenzamide

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácidos borónicos: son conocidos por su capacidad para formar complejos covalentes reversibles con dioles y otras bases de Lewis, lo que los hace ideales para su uso en aplicaciones de detección . Este compuesto se puede utilizar en el desarrollo de sensores que detectan azúcares y otras moléculas biológicas con grupos diol. Por ejemplo, podría utilizarse en la detección de los niveles de glucosa en pacientes diabéticos o en el monitoreo ambiental de azúcares de las plantas.

Manipulación y modificación de proteínas

La interacción de los ácidos borónicos con las proteínas permite su uso en la manipulación y modificación de proteínas . Este compuesto podría emplearse en el etiquetado de proteínas para la obtención de imágenes o en la administración dirigida de terapias, donde la parte de ácido borónico se uniría a las glucoproteínas de la superficie celular.

Desarrollo terapéutico

Los ácidos borónicos tienen aplicaciones potenciales en el desarrollo de terapias . Se pueden utilizar como inhibidores del proteasoma, que son importantes en el tratamiento del cáncer. La parte de ácido borónico puede interactuar con moléculas biológicas, lo que podría conducir al desarrollo de nuevos fármacos.

Tecnologías de separación

Debido a sus propiedades de unión específicas, los ácidos borónicos se pueden utilizar en tecnologías de separación . Este compuesto podría utilizarse en cromatografía de afinidad para separar y purificar proteínas glicosiladas u otras moléculas que contienen dioles de mezclas complejas.

Electroforesis de moléculas glicosiladas

Los ácidos borónicos se pueden utilizar en la electroforesis de moléculas glicosiladas . Esta aplicación es particularmente útil en el análisis de la hemoglobina glicosilada en la atención de la diabetes. El compuesto podría servir como un reactivo que se une selectivamente a las proteínas glicosiladas, lo que permite su separación durante la electroforesis.

Sistemas de administración de fármacos

Los ácidos borónicos se utilizan en la construcción de sistemas de administración de fármacos . Este compuesto podría incorporarse a polímeros que responden a la presencia de azúcares, como los sistemas de administración de insulina sensibles a la glucosa. La parte de ácido borónico se uniría a la glucosa, lo que provocaría la liberación de insulina en pacientes diabéticos.

Mecanismo De Acción

Target of Action

Boronic acids are known to interact with diols and strong lewis bases such as fluoride or cyanide anions . This interaction is often utilized in various sensing applications .

Mode of Action

Boronic acids are known to form reversible covalent bonds with cis-diols, which are commonly found in biological molecules . This property allows boronic acids to interact with various biological targets, potentially leading to changes in their function .

Biochemical Pathways

Boronic acids are known to interact with various biological molecules through their ability to form reversible covalent bonds with cis-diols . This interaction can potentially affect various biochemical pathways, depending on the specific targets of the boronic acid.

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

The ability of boronic acids to interact with various biological molecules through the formation of reversible covalent bonds can potentially lead to changes in the function of these molecules .

Action Environment

The action of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid can potentially be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of covalent bonds between boronic acids and cis-diols . Other factors, such as the presence of other biological molecules and the specific conditions of the biological environment, can also potentially influence the action, efficacy, and stability of the compound .

Análisis Bioquímico

Biochemical Properties

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form reversible covalent complexes with sugars, amino acids, and other molecules containing vicinal diols. These interactions are crucial for its role in sensing applications, protein manipulation, and therapeutic development . The compound’s interaction with enzymes such as proteases and lipases can lead to enzyme inhibition, which is valuable in drug development .

Cellular Effects

The effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid on cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with signaling pathways by binding to active site serines in enzymes, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.

Molecular Mechanism

At the molecular level, (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form covalent bonds with diols and other Lewis bases, leading to enzyme inhibition or activation . This compound can inhibit proteases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo oxidative degradation, which may impact their efficacy in long-term experiments . The temporal effects also depend on the specific experimental conditions, such as pH and temperature, which can affect the compound’s stability and activity.

Dosage Effects in Animal Models

The effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to cellular dysfunction or apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

[4-(cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFTZYMPDZCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674382 | |

| Record name | [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-20-0 | |

| Record name | B-[4-[(Cyclopropylamino)carbonyl]-3-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)

![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)

![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)